3,5-dibromo-2H-Pyran-2-one

Descripción general

Descripción

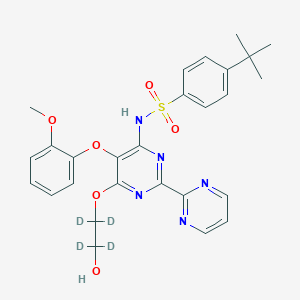

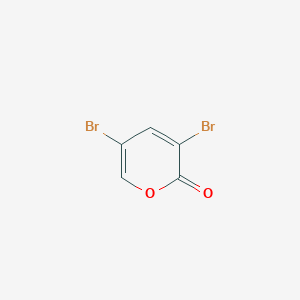

“3,5-dibromo-2H-Pyran-2-one” is a chemical compound with the molecular formula C5H2Br2O2 . It has a molecular weight of 253.88 g/mol . This compound is also known by other names such as 3,5-dibromopyran-2-one and 3,5-DIBROMO-2-PYRONE .

Synthesis Analysis

A facile one-pot synthesis of highly functionalized 2H-pyran-2-ones has been described in the literature . This involves a base-promoted annulation of readily available β-chlorovinyl ketones with various active methylene compounds .

Molecular Structure Analysis

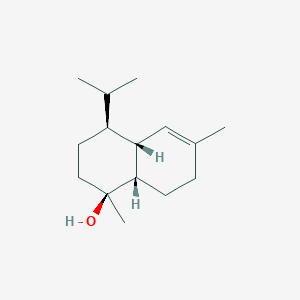

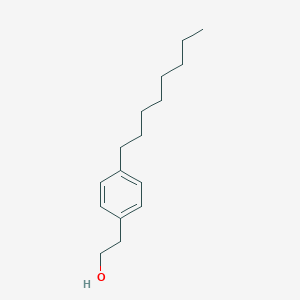

The molecular structure of “3,5-dibromo-2H-Pyran-2-one” is characterized by the presence of a pyran ring, which is a six-membered heterocyclic ring consisting of one oxygen atom and five carbon atoms . The compound has two bromine atoms attached to the third and fifth carbon atoms of the pyran ring .

Chemical Reactions Analysis

“3,5-dibromo-2H-Pyran-2-one” can undergo Pd(0)-catalyzed coupling reactions with a variety of enol triflates to give 5- and 3- substituted 2H-pyran-2-ones .

Physical And Chemical Properties Analysis

The compound has several computed properties including a topological polar surface area of 26.3 Ų, a heavy atom count of 9, and a complexity of 205 . It has no hydrogen bond donor count and a hydrogen bond acceptor count of 2 . The compound is also characterized by a covalently-bonded unit count of 1 .

Aplicaciones Científicas De Investigación

Synthesis of 2H-Pyrans

The 2H-Pyran ring is a structural motif present in many natural products and is a strategic key intermediate in the construction of many of these structures . The synthesis of stable 2,4,5,6-tetrasubstituted 2H-Pyrans has been achieved by the phosphine-catalyzed [3 + 3] annulation of ethyl 5-acetoxypenta-2,3-dienoate and 1,3-dicarbonyl compounds .

Plant Growth Regulation

Karrikins (KARs) are plant growth regulators that promote seed germination and the subsequent growth and development of seedlings of many plant species . They are generated and released by combustion of plant material and promote the restoration of burned ecosystems .

Anticancer Treatments

Compounds that target Glioma Stem Cells (GSCs) might be helpful in overcoming resistance to anticancer treatments in human brain tumors . A new 2-pyrone derivative, 5-bromo-3-(3-hydroxyprop-1-ynyl)-2H-pyran-2-one (BHP), has been shown to suppress the maintenance of the GSC population in both a glioma cell line and patient-derived glioma cells .

Organic Synthesis Studies

2-(3-Bromopropoxy)tetrahydro-2H-pyran may be used in organic synthesis studies . The latent alcohol functionality of this bifunctional building block can be generated using aqueous acid .

Biological and Sensing Applications

A Schiff base, (E)-3-((5-bromo-2-hydroxy-3-methoxycyclohexa-1,3-dienyl)methyleneamino)-6-(hydroxymethyl)-tetrahydro-2H-pyran-2,4,5-triol, has been synthesized and characterized for its biological and sensing applications .

Safety and Hazards

Direcciones Futuras

The 2H-pyran ring, which is present in “3,5-dibromo-2H-Pyran-2-one”, is a structural motif present in many natural products and is a strategic key intermediate in the construction of many of these structures . Despite their importance, the literature of 2HPs is relatively scarce, mainly due to the instability associated with the heterocyclic ring . Therefore, future research could focus on developing more stable and easily synthesizable 2HP compounds.

Mecanismo De Acción

Target of Action

Compounds with similar structures have been found to inhibit ataxia telangiectasia mutated (atm) kinase , which plays a crucial role in the DNA damage response pathway.

Mode of Action

It is likely that it interacts with its targets through covalent bonding, given the presence of reactive bromine atoms in its structure

Biochemical Pathways

Related compounds have been shown to affect the dna damage response pathway by inhibiting atm kinase . This could potentially lead to downstream effects such as cell cycle arrest, DNA repair, or apoptosis.

Result of Action

Given its potential role in inhibiting ATM Kinase, it could potentially induce DNA damage, cell cycle arrest, or apoptosis .

Propiedades

IUPAC Name |

3,5-dibromopyran-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2Br2O2/c6-3-1-4(7)5(8)9-2-3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLXYPWZJEXLAIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)OC=C1Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2Br2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.88 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-dibromo-2H-Pyran-2-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: The research mentions the successful zincation of 3,5-dibromo-2H-pyran-2-one using TMPZnCl·LiCl. What is the significance of this finding?

A1: This finding is significant because it highlights a method for the selective functionalization of 3,5-dibromo-2H-pyran-2-one. The zincation at a specific position allows for further reactions with various electrophiles, effectively serving as a synthetic building block for more complex molecules. This opens possibilities for exploring the use of 3,5-dibromo-2H-pyran-2-one derivatives in various chemical syntheses, including potentially valuable compounds for medicinal chemistry or materials science. []

Q2: The research focuses on the synthetic utility of these reactions. Are there known applications for 3,5-dibromo-2H-pyran-2-one derivatives in other fields?

A2: The provided research primarily focuses on synthetic methodology and doesn't delve into specific applications of the resulting compounds. [] Further research would be needed to explore potential applications of 3,5-dibromo-2H-pyran-2-one derivatives in fields like medicinal chemistry, materials science, or agriculture.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.